molecular formula C16H21Cl4N3S B12740604 Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride CAS No. 89663-27-4

Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride

Cat. No.: B12740604
CAS No.: 89663-27-4
M. Wt: 429.2 g/mol
InChI Key: IDLZDPWZORJGHU-UHFFFAOYSA-N
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Description

Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials usually include 2,4-dichlorophenyl and 4-methyl-5-thiazolyl derivatives, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization to form the final piperazine structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Other compounds in the piperazine family with similar structures and pharmacological properties.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

Uniqueness

Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of piperazine and thiazole rings makes it a versatile compound for various applications.

Conclusion

This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

CAS No.

89663-27-4

Molecular Formula

C16H21Cl4N3S

Molecular Weight

429.2 g/mol

IUPAC Name

5-[2-[4-(2,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C16H19Cl2N3S.2ClH/c1-12-16(22-11-19-12)4-5-20-6-8-21(9-7-20)15-3-2-13(17)10-14(15)18;;/h2-3,10-11H,4-9H2,1H3;2*1H

InChI Key

IDLZDPWZORJGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=C(C=C(C=C3)Cl)Cl.Cl.Cl

Origin of Product

United States

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